
2-Amino-6-nitro-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-nitro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitro-1H-indole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-Amino-1H-indole-3-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction is usually carried out in an acidic medium to ensure the selective nitration of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,6-diamino-1H-indole-3-carboxylic acid.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
2-Amino-6-nitro-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-1H-indole-3-carboxylic acid: Lacks the amino group at the 2-position.
2-Amino-1H-indole-3-carboxylic acid: Lacks the nitro group at the 6-position.
2-Methyl-6-nitro-1H-indole: Contains a methyl group instead of a carboxylic acid group.
Uniqueness
2-Amino-6-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research .
Propriétés
Numéro CAS |
937673-92-2 |
|---|---|
Formule moléculaire |
C9H7N3O4 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-amino-6-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-8-7(9(13)14)5-2-1-4(12(15)16)3-6(5)11-8/h1-3,11H,10H2,(H,13,14) |
Clé InChI |
JBBHXLIFNVFCKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
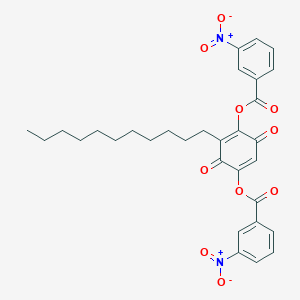
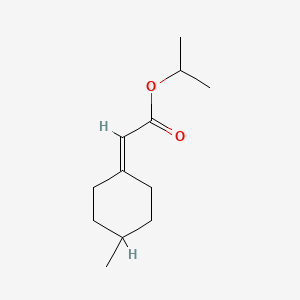


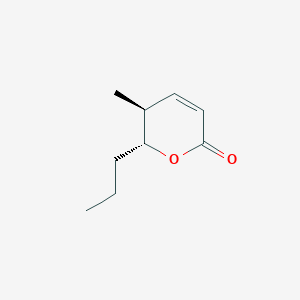
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

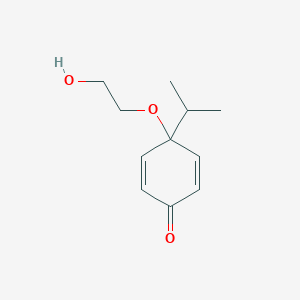

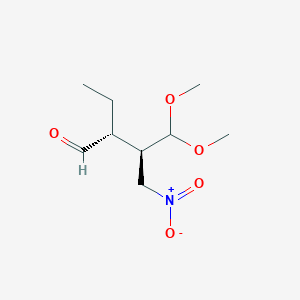
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
